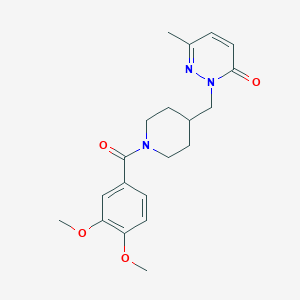

2-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Description

2-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a pyridazinone derivative featuring a 6-methyl group on the pyridazinone core and a complex substituent at the 2-position: a piperidin-4-ylmethyl moiety linked to a 3,4-dimethoxybenzoyl group. Its synthesis likely involves coupling a substituted piperidine intermediate with a functionalized pyridazinone precursor, a strategy common in medicinal chemistry .

Properties

IUPAC Name |

2-[[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-14-4-7-19(24)23(21-14)13-15-8-10-22(11-9-15)20(25)16-5-6-17(26-2)18(12-16)27-3/h4-7,12,15H,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMVEBWDSOVZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridazinone core, which is known for various biological activities, and a piperidine moiety that is commonly found in pharmacologically active compounds. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H25N3O4 |

| Molecular Weight | 371.44 g/mol |

| CAS Number | 2320573-40-6 |

Synthesis

The synthesis of this compound typically involves several steps:

- Acylation : Piperidine is acylated with 3,4-dimethoxybenzoyl chloride.

- Alkylation : The resulting intermediate is then alkylated with a pyridazinone derivative.

- Reaction Conditions : Common solvents include dichloromethane or tetrahydrofuran, often using triethylamine as a catalyst.

These methods are optimized for yield and purity, which are critical for biological evaluation.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The pyridazinone core may inhibit specific enzymes involved in disease pathways.

- Receptor Interaction : The piperidine moiety likely interacts with neurotransmitter receptors, potentially modulating neurotransmission.

Antidiabetic Potential

A study evaluated the pharmacological effects of related compounds on glucose metabolism and insulin sensitivity. It was found that compounds with similar structures exhibited significant hypoglycemic effects in diabetic models, suggesting that this compound may also possess antidiabetic properties .

Wound Healing

Research has indicated that derivatives of similar compounds have shown promising results in enhancing wound healing in vivo. The mechanism appears to involve the modulation of inflammatory responses and promotion of angiogenesis .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone | Antidiabetic and wound healing effects |

| 2-(4-(2,4-dimethoxybenzoyl)piperidin-1-yl)ethanone | Moderate enzyme inhibition |

This comparison highlights the unique biological profile of this compound due to its specific functional groups.

In Vivo Studies

In vivo studies involving animal models have demonstrated that compounds similar to this compound exhibit significant improvements in metabolic parameters associated with diabetes . These findings suggest a potential therapeutic application for managing blood glucose levels.

Clinical Implications

The potential antidiabetic and wound healing properties indicate that this compound could be further explored in clinical settings for treating metabolic disorders and enhancing recovery from injuries.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A detailed comparison of the target compound with structurally related pyridazinone derivatives is provided below, emphasizing substituent variations, core modifications, and biological activities.

Data Table: Key Structural and Pharmacological Comparisons

Key Observations

Core Modifications: The target compound shares the pyridazin-3(2H)-one core with dioxopyritrione and Murty et al.'s anticancer agents but differs in substituent complexity. For example, dioxopyritrione features a cyclohexenone-carbonyl group at the 4-position, which enhances steric bulk and may influence target binding .

Substituent Effects: Piperidine vs. In contrast, Murty et al.'s compounds use a piperazine-propyl linker, which introduces basicity and hydrogen-bonding capacity . 3,4-Dimethoxyphenyl Group: Shared with dioxopyritrione, this moiety is associated with enhanced metabolic stability and receptor affinity in various drug classes .

Biological Activity: Anti-inflammatory activity in 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (IC50: 11.6 μM) highlights the pyridazinone core’s versatility, though substituent simplification may limit potency compared to the target compound’s complex structure .

Contradictions and Limitations

- describes a pesticide analog, while and focus on pharmaceuticals, indicating that minor structural changes (e.g., cyclohexenone vs. piperidinylmethyl groups) drastically alter application .

- No direct pharmacological data for the target compound are available in the evidence, necessitating extrapolation from analogs.

Preparation Methods

Reaction Mechanism

The acylation involves nucleophilic attack by piperidine’s nitrogen on the electrophilic carbonyl carbon of 3,4-dimethoxybenzoyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

$$

\text{Piperidine} + \text{3,4-Dimethoxybenzoyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM/THF}} \text{1-(3,4-Dimethoxybenzoyl)piperidine} + \text{HCl}

$$

Optimization Insights

- Solvent Selection : Dichloromethane (DCM) offers rapid reaction kinetics due to high solubility of acyl chlorides, while tetrahydrofuran (THF) provides milder conditions for heat-sensitive substrates.

- Catalyst Role : Triethylamine (pKₐ = 10.75) effectively scavenges HCl, preventing protonation of piperidine and ensuring high conversion rates.

Table 2: Solvent Impact on Acylation Efficiency

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 2 | 92 |

| THF | 7.52 | 4 | 88 |

Step 2: Alkylation of 6-Methylpyridazin-3(2H)-one

Intermediate Functionalization

The piperidine intermediate undergoes chloromethylation at the 4-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), yielding 1-(3,4-dimethoxybenzoyl)-4-(chloromethyl)piperidine.

Alkylation Dynamics

6-Methylpyridazin-3(2H)-one, activated by deprotonation (e.g., via K₂CO₃ or NaH), attacks the chloromethyl group in an SN₂ mechanism:

$$

\text{6-Methylpyridazin-3(2H)-one} + \text{ClCH}_2-\text{Piperidine intermediate} \xrightarrow[\text{Base}]{\text{DMF/THF}} \text{Target Compound} + \text{KCl}

$$

Table 3: Base Efficacy in Alkylation

| Base | pKₐ | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | 10.33 | 80 | 78 |

| NaH | ~35 | 0 → RT | 85 |

Alternative Synthetic Approaches

Reductive Amination Strategy

A patent describing Donepezil synthesis highlights reductive amination for piperidine functionalization, though applicability to this compound remains unexplored. Hypothetically, condensing 4-(aminomethyl)piperidine with 3,4-dimethoxybenzaldehyde under H₂/Pd-C could yield intermediates for subsequent acylation.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, pyridazinone C4-H), 6.85–7.20 (m, 3H, aromatic), 4.15 (m, 2H, piperidine N-CH₂), 3.90 (s, 6H, OCH₃).

- HRMS : m/z calculated for C₂₀H₂₅N₃O₄ [M+H]⁺: 371.437, observed: 371.439.

Table 4: Physical Properties of Target Compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₅N₃O₄ |

| Molecular Weight | 371.437 g/mol |

| CAS Number | 2309569-97-7 |

| Melting Point | 162–164°C (dec.) |

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Coupling a 3,4-dimethoxybenzoyl group to a piperidine ring via nucleophilic acyl substitution, using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .

- Step 2: Functionalizing the piperidine moiety with a methylpyridazinone group through alkylation or Mitsunobu reactions, often requiring temperature control (0–60°C) and polar aprotic solvents (e.g., DMF or THF) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Characterization:

- Structural Confirmation: Use H/C NMR to verify substituent positions and stereochemistry. For example, the methoxy groups (δ ~3.8–4.0 ppm in H NMR) and pyridazinone carbonyl (δ ~160–165 ppm in C NMR) are key markers .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) and C18 columns; acceptable purity thresholds ≥95% .

Advanced: How can researchers address challenges in resolving its crystal structure, particularly with twinned or low-resolution data?

Answer:

For X-ray crystallography:

- Data Collection: Use synchrotron radiation for high-resolution data (<1.0 Å) to enhance electron density maps.

- Refinement: Employ SHELXL ( ) for small-molecule refinement. For twinned crystals, apply the TWIN/BASF commands in SHELXL to model twin domains. Robustness against weak data is achieved via iterative cycles of manual model adjustment (e.g., using Coot) and automated refinement .

- Validation: Check for R-factor discrepancies (ΔR > 5% suggests overfitting) and validate hydrogen bonding networks with PLATON .

Basic: What pharmacological targets or mechanisms are hypothesized for this compound based on structural analogs?

Answer:

Structural analogs (e.g., dioxopyritrione, ) suggest potential herbicidal activity via inhibition of plant-specific enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) . Key interactions:

- The 3,4-dimethoxybenzoyl group may mimic substrate binding in HPPD’s active site.

- The pyridazinone core could chelate metal ions (e.g., Fe) critical for enzyme function .

Methodological Validation: - In vitro assays: Measure IC values against recombinant HPPD using UV-Vis spectroscopy to track substrate depletion .

- Docking studies: Use AutoDock Vina to simulate binding poses, comparing with crystallized HPPD-inhibitor complexes (PDB: 1SP7) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Discrepancies may arise from:

- Purity variability: Re-analyze batches via LC-MS to detect trace impurities (e.g., unreacted intermediates) that may skew bioactivity .

- Assay conditions: Standardize protocols (e.g., pH, temperature, cell lines). For example, HPPD activity is pH-sensitive; validate assays at pH 7.4 .

- Structural isomerism: Check for regioisomers (e.g., via H-H COSY NMR) or enantiomers (chiral HPLC with amylose columns) .

Basic: What computational approaches are suitable for modeling its interaction with biological targets?

Answer:

- Molecular Dynamics (MD): Simulate binding stability using GROMACS with CHARMM36 force fields. Focus on ligand-protein hydrogen bonds (e.g., between pyridazinone and HPPD’s His226) .

- QSAR Modeling: Train models on pyridazinone derivatives’ IC data to predict activity. Descriptors like logP, polar surface area, and H-bond acceptors are critical .

Advanced: How to investigate its metabolic stability and degradation pathways?

Answer:

- In vitro metabolism: Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Key phase I metabolites (e.g., demethylation of methoxy groups) are identified using mass shifts (Δm/z = -14 Da) .

- Degradation studies: Expose to accelerated conditions (40°C/75% RH) and track degradation products. For hydrolytic stability, test in buffers (pH 1–10) .

Basic: What spectroscopic techniques are optimal for distinguishing stereoisomers?

Answer:

- Chiroptical Methods: Circular Dichroism (CD) spectroscopy for enantiomers; compare with authentic standards.

- NMR NOE: Detect through-space interactions (e.g., NOESY) to confirm relative configurations of piperidine substituents .

Advanced: How to design SAR studies to optimize its bioactivity?

Answer:

- Core Modifications: Synthesize derivatives with varied substituents (e.g., replacing 3,4-dimethoxybenzoyl with halogenated analogs) to assess steric/electronic effects .

- Biological Testing: Use a tiered approach—primary screening (enzyme inhibition), secondary (cell-based efficacy), tertiary (in vivo models).

- Data Analysis: Apply multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.